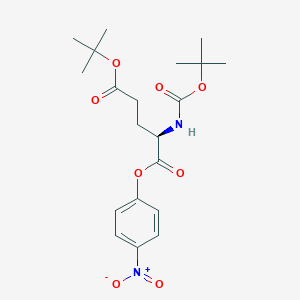

Boc-D-glu(otbu)-onp

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSZKZYRDFXIHX-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428603 | |

| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200397-60-0 | |

| Record name | 5-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-D-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-D-glu(otbu)-onp CAS number and molecular weight

An In-Depth Technical Guide to Boc-D-Glu(OtBu)-ONp: Properties, Applications, and Protocols

Authored by: A Senior Application Scientist

Introduction

N-α-tert-Butoxycarbonyl-D-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, commonly abbreviated as this compound, is a pivotal protected amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in the construction of complex peptide structures. The strategic placement of the Boc (tert-butoxycarbonyl) protecting group on the α-amine, the tert-butyl (tBu) ester on the γ-carboxyl group, and the p-nitrophenyl (ONp) activating group on the α-carboxyl group makes it a versatile and highly valuable building block for researchers and drug development professionals.

The deliberate selection of these orthogonal protecting groups allows for selective deprotection and modification at different sites of the glutamic acid residue, a critical feature for the synthesis of peptides with specific functionalities. The p-nitrophenyl ester serves as an activated ester, facilitating efficient peptide bond formation under mild conditions, often without the need for additional coupling reagents. This guide will delve into the practical aspects of using this compound, offering field-proven insights and detailed protocols to ensure successful application in research and development settings.

Core Compound Identification and Properties

A precise understanding of the physicochemical properties of this compound is fundamental for its effective use. The following table summarizes its key identifiers and characteristics.

| Property | Value | Source(s) |

| CAS Number | 200397-60-0 | [1][2] |

| Alternate CAS Number | 69876-58-0 | [3] |

| Molecular Formula | C₂₀H₂₈N₂O₈ | [1][2][3] |

| Molecular Weight | 424.44 g/mol | [1][2] |

| Appearance | White to off-white powder | |

| Storage Conditions | -15°C | [2] |

Strategic Importance in Peptide Synthesis

The utility of this compound in peptide synthesis is rooted in the strategic interplay of its protecting and activating groups. The Boc group provides robust protection for the α-amine, which is stable under a variety of conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA). The γ-tert-butyl ester is also acid-labile, offering a convenient deprotection strategy. The α-p-nitrophenyl ester, an activated ester, facilitates the coupling reaction with a free amino group of another amino acid or peptide fragment.

This strategic design is particularly advantageous in both solution-phase and solid-phase peptide synthesis (SPPS). In solution-phase synthesis, the activated ester allows for clean and efficient coupling reactions. In Boc-based SPPS, while less common for chain elongation compared to other coupling methods, it can be a valuable reagent for specific modifications.

The Logic of Orthogonal Protection

The concept of orthogonal protection is central to the utility of derivatives like this compound. The protecting groups are chosen such that one can be selectively removed in the presence of the others. This allows for precise control over the synthetic route, enabling modifications such as side-chain cyclization or branching.

Caption: Orthogonal protection and activation strategy of this compound.

Experimental Protocols

The following protocols are provided as a general guideline and should be optimized for specific substrates and reaction scales.

Protocol 1: Dipeptide Synthesis using this compound in Solution Phase

This protocol describes the coupling of this compound with a C-terminally protected amino acid, for example, L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl).

Materials:

-

This compound

-

H-Ala-OMe·HCl

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Stir plate and magnetic stir bar

-

Round-bottom flask and standard glassware

Procedure:

-

Preparation of the free amine: Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DMF. Add DIPEA (1.2 equivalents) dropwise at 0°C and stir for 15 minutes to generate the free amine in situ.

-

Coupling reaction: To the solution containing the free amine, add this compound (1.0 equivalent). Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x), water (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude dipeptide can be purified by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Boc-D-Glu(OtBu)-Ala-OMe.

Caption: Workflow for solution-phase dipeptide synthesis.

Applications in Drug Development and Research

This compound and related protected amino acids are indispensable tools in the development of peptide-based therapeutics and research probes.

-

Peptide Synthesis: It serves as a fundamental building block for introducing D-glutamic acid residues into peptide sequences. The use of D-amino acids can enhance the metabolic stability of peptides by making them resistant to proteolytic degradation.[4]

-

Prodrug Design: The protected carboxyl groups can be part of a prodrug strategy to improve the bioavailability and targeted delivery of pharmacologically active agents.[4]

-

Bioconjugation: This derivative can be used in bioconjugation processes to link peptides to other molecules such as imaging agents or drug carriers.

Conclusion

This compound is a highly valuable and versatile reagent for chemical synthesis, particularly in the field of peptide chemistry. Its well-defined structure, featuring orthogonal protecting groups and an activated ester, provides chemists with precise control over the synthetic process. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is crucial for its successful application in the synthesis of complex molecules for research and drug development.

References

-

Aapptec Peptides. Boc-Glu(OtBu)-ONp [69876-58-0]. [Link]

-

Chem-Impex. Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester. [Link]

Sources

The Dual Guardians: A Technical Guide to Boc and OtBu Protecting Groups in Amino Acid Chemistry

For researchers, scientists, and professionals in the intricate world of drug development and peptide synthesis, the precise and controlled manipulation of reactive functional groups is paramount. Among the arsenal of chemical tools available, protecting groups stand as silent sentinels, ensuring that specific sites on a molecule remain inert while other transformations occur. This guide provides an in-depth exploration of two of the most ubiquitous and indispensable protecting groups in the chemist's toolkit: the tert-butyloxycarbonyl (Boc) group for amines and the tert-butyl (t-Bu) ester (OtBu) for carboxylic acids. We will delve into the core principles of their application, the mechanistic underpinnings of their chemistry, and their strategic deployment in the elegant process of solid-phase peptide synthesis (SPPS).

The Indispensable Role of Protecting Groups in Synthesis

In the multi-step synthesis of complex molecules like peptides, the presence of multiple reactive functional groups on each amino acid building block necessitates a strategy of selective masking and unmasking.[1] An ideal protecting group exhibits a critical set of characteristics: it must be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield without affecting other functionalities in the molecule.[1] The concept of orthogonality is central to this strategy, allowing for the selective removal of one type of protecting group in the presence of others.[2][3]

The Boc Group: A Stalwart Protector of Amines

The tert-butyloxycarbonyl (Boc) group is a carbamate-based protecting group that has become a cornerstone in organic synthesis, particularly for the temporary protection of the α-amino group of amino acids.[4][5] Its widespread use is a testament to its unique combination of stability and controlled lability.[5]

Chemical Properties and Inherent Stability

The Boc group's robustness stems from its steric bulk and the electronic nature of the carbamate linkage. It is remarkably stable to basic conditions, nucleophiles, and catalytic hydrogenation, making it compatible with a broad spectrum of synthetic transformations.[2][5] This stability allows for selective manipulations at other sites of a molecule without premature cleavage of the Boc group.

The Mechanism of Boc Protection

The introduction of the Boc group onto an amino acid is typically achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[6] The reaction is often facilitated by a base, such as triethylamine (TEA) or sodium hydroxide, which deprotonates the amino group, enhancing its nucleophilicity.[6][7]

The mechanism proceeds as follows: the lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O.[6] This forms a tetrahedral intermediate which then collapses, leading to the formation of the N-Boc protected amine along with the liberation of tert-butanol and carbon dioxide as byproducts.[6][8] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.[8]

Caption: Mechanism of N-Boc protection of an amino acid.

The Art of Boc Deprotection: An Acid-Labile Nature

The key to the Boc group's utility lies in its facile removal under acidic conditions.[9] Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its high efficiency and volatility, which simplifies the isolation of the deprotected amine.[10] The cleavage is an acid-catalyzed elimination reaction.[10]

The deprotection mechanism involves the following steps:

-

Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[10][11]

-

Formation of a tert-butyl Cation: This protonation renders the Boc group unstable, leading to its cleavage and the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[10][11][12]

-

Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[10][11]

-

Formation of the Amine Salt: The newly liberated amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[10][11]

Caption: Mechanism of acid-catalyzed Boc deprotection.

It is crucial to perform this reaction in a well-ventilated fume hood and not in a sealed container, as the evolution of carbon dioxide can cause a pressure buildup.[10][11]

The OtBu Group: Shielding the Carboxyl Functionality

The tert-butyl (t-Bu) ester is a widely used protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents.[13] Similar to the Boc group, its removal is conveniently achieved under acidic conditions.[13]

Properties and Introduction

tert-Butyl esters are stable to a wide range of reaction conditions, including basic hydrolysis and many organometallic reagents.[14] They can be introduced by several methods, including the reaction of a carboxylic acid with isobutylene in the presence of a strong acid catalyst or with di-tert-butyl dicarbonate.[13]

Deprotection of tert-Butyl Esters

The deprotection of tert-butyl esters is also accomplished using strong acids like TFA.[15] The mechanism is analogous to that of Boc deprotection, involving protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and the free carboxylic acid.[16][17]

The Power of Orthogonality: Boc and OtBu in Solid-Phase Peptide Synthesis (SPPS)

The true elegance of the Boc and t-Bu protecting groups is realized in their combined use in the Boc/Bzl (benzyl) solid-phase peptide synthesis (SPPS) strategy.[18][19] In this approach, the temporary Nα-Boc protecting group is removed with a moderately strong acid, typically TFA, while the more permanent side-chain protecting groups (often benzyl-based) and the linkage to the solid support are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF).[20] This graduated acid lability is the cornerstone of the Boc/Bzl protection scheme.[20]

The cyclical nature of Boc-SPPS involves the following key steps:

-

Deprotection: Removal of the N-terminal Boc group with TFA.

-

Neutralization: Neutralization of the resulting ammonium salt with a base like diisopropylethylamine (DIEA).

-

Coupling: Coupling of the next Nα-Boc protected amino acid, activated by a coupling agent.

This cycle is repeated until the desired peptide sequence is assembled.[20]

Sources

- 1. biosynth.com [biosynth.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. rsc.org [rsc.org]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. echemi.com [echemi.com]

- 18. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 19. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Introduction: The Strategic Role of Boc-D-Glu(OtBu)-ONp in Peptide Chemistry

An In-Depth Guide to the Application of Boc-D-Glu(OtBu)-ONp in Solution-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the choice of building blocks is paramount to the success of constructing complex and pure target molecules. This compound, a trifunctional amino acid derivative, serves as a cornerstone reagent in classical solution-phase peptide synthesis (SPPS). This methodology, while older than its solid-phase counterpart, offers distinct advantages for specific applications, including the synthesis of short peptides, peptide fragments for convergent synthesis, and peptides with unique C-terminal modifications.[1][2][3]

This application note provides a comprehensive guide to the effective utilization of this compound. We will delve into the causality behind its molecular design, provide detailed, field-proven protocols for its application, and offer troubleshooting strategies to navigate potential synthetic challenges. The core of this reagent's utility lies in its meticulously designed architecture: an acid-labile N-terminal Boc protecting group, an orthogonal acid-labile OtBu group for side-chain protection, and a pre-activated C-terminal p-nitrophenyl (ONp) ester for efficient, coupling reagent-free peptide bond formation.[1][4]

PART 1: Chemical Profile and Strategic Functionality

This compound is engineered for controlled, stepwise peptide elongation. Understanding the function of each chemical moiety is critical to its successful application.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Full Chemical Name | N-α-(tert-Butoxycarbonyl)-D-glutamic acid γ-(tert-butyl) ester α-(p-nitrophenyl) ester |

| CAS Number | 200397-60-0[5][6] |

| Molecular Formula | C₂₀H₂₈N₂O₈[5] |

| Molecular Weight | 424.45 g/mol [5] |

| Appearance | White to off-white solid[7] |

| Melting Point | 61-72 °C[5] |

| Storage | 0-8°C, desiccated[5][7] |

| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[7] |

The Trifunctional Design: A Rationale

-

Boc (tert-Butoxycarbonyl) Group - N-α Protection: The Boc group safeguards the α-amino functionality, preventing self-polymerization and ensuring that peptide bond formation occurs exclusively at the desired C-terminus.[8] Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), which allows for its selective removal without disturbing other protecting groups.[3][8][9]

-

OtBu (tert-Butyl) Group - Side-Chain Protection: The γ-carboxyl group of the glutamic acid side chain is protected as a tert-butyl ester. This group is stable to the basic and neutral conditions often encountered during peptide synthesis and, crucially, is also stable during the selective removal of the N-terminal Boc group if carefully controlled conditions are used.[1][4] The OtBu group requires stronger or prolonged acid treatment (e.g., concentrated TFA) for cleavage, providing a degree of orthogonality essential for controlled synthesis.[4][10]

-

ONp (p-Nitrophenyl) Ester - C-α Activation: The α-carboxyl group is pre-activated as a p-nitrophenyl ester. This "active ester" strategy, pioneered by Bodanszky, facilitates a clean and efficient nucleophilic attack by the free amino group of another amino acid.[4] This approach circumvents the need for in-situ coupling reagents (like DCC or HBTU), thereby reducing the risk of side reactions and simplifying purification.[1][4] The progress of the coupling reaction can often be visually monitored by the release of the yellow p-nitrophenolate anion.[4]

PART 2: Experimental Protocols and Methodologies

The following section details a generalized, yet robust, protocol for the synthesis of a dipeptide using this compound. This protocol should be optimized for specific substrates and scales.

Protocol 1: Synthesis of Boc-D-Glu(OtBu)-Xaa-OR Dipeptide

This protocol describes the coupling of this compound with a generic C-terminally protected amino acid ester hydrochloride (H-Xaa-OR·HCl).

Materials and Reagents:

-

This compound (1.0 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Ala-OBzl·HCl, 1.0 equivalent)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

-

Preparation of the Free Amine (Nucleophile): a. Dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF (approx. 5-10 mL per mmol). b. Cool the solution in an ice bath to 0°C. c. Add the base (TEA or DIPEA, 1.1 eq.) dropwise while stirring. The excess base ensures complete neutralization of the hydrochloride salt. d. Stir the mixture at 0°C for 15-20 minutes to ensure the complete formation of the free amine.

-

Peptide Coupling Reaction: a. To the cold solution containing the free amine, add a solution of this compound (1.0 eq.) dissolved in a minimal amount of anhydrous DMF. b. Allow the reaction mixture to slowly warm to room temperature. c. Stir the reaction for 12-24 hours.

-

Reaction Monitoring: a. Monitor the consumption of the starting materials by TLC using an appropriate solvent system (e.g., 30-50% Ethyl Acetate in Hexanes). b. The formation of the yellow p-nitrophenolate color can serve as a preliminary indicator that the reaction is proceeding.[4]

-

Work-up and Extraction: a. Once the reaction is complete (as determined by TLC), dilute the reaction mixture with Ethyl Acetate (approx. 5-10 times the volume of DMF). b. Wash the organic phase sequentially with:

- 1 M HCl (2 times) to remove any unreacted amine and excess base.

- Water (1 time).

- Saturated NaHCO₃ solution (2-3 times) to remove the p-nitrophenol byproduct. Repeat until the yellow color is no longer visible in the aqueous layer.[4]

- Brine (1 time) to facilitate phase separation. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude protected dipeptide. b. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., EtOAc/Hexanes) to yield the pure protected dipeptide.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the dipeptide synthesis protocol.

Caption: Workflow for solution-phase dipeptide synthesis.

PART 3: Orthogonal Deprotection Strategies

The strategic removal of the protecting groups is essential for further peptide elongation or final product generation.

-

N-Terminal Boc Deprotection: To elongate the peptide chain, the N-terminal Boc group is removed. This is typically achieved by dissolving the protected peptide in a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and stirring at room temperature for 30-60 minutes.[8][11] The reaction is then concentrated under reduced pressure, often with co-evaporation from toluene to remove residual TFA, yielding the peptide amine as a TFA salt, ready for the next coupling step after neutralization.[12]

-

Side-Chain OtBu and Final Deprotection: The OtBu group, along with the Boc group if still present, is typically removed at the final stage of synthesis. This requires harsher acidic conditions, such as treatment with a cleavage cocktail of 95% TFA with scavengers (e.g., 2.5% water, 2.5% triisopropylsilane) for 1-2 hours at room temperature.[10] Scavengers are crucial to capture the reactive tert-butyl cations generated during deprotection, which can otherwise cause side reactions, particularly with residues like Tryptophan or Methionine.[9][13]

PART 4: Troubleshooting and Optimization

Table 2: Common Issues and Solutions in this compound Coupling

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | 1. Incomplete neutralization of the amino component. 2. Moisture in the reaction. 3. Steric hindrance from bulky amino acids. | 1. Ensure ≥1.0 equivalent of base is used for neutralization. 2. Use anhydrous solvents and reagents. 3. Increase reaction time to 24-36 hours; consider a slight elevation in temperature (e.g., to 30-40°C). |

| Low Yield | 1. Side reactions (e.g., pyroglutamate formation, though less common with ONp esters). 2. Loss of product during aqueous work-up. 3. Inefficient purification. | 1. Maintain recommended reaction temperatures. 2. Minimize the number of washes or perform back-extraction of aqueous layers. 3. Optimize the chromatography eluent system for better separation. |

| Product Contamination with p-Nitrophenol | Incomplete removal during basic wash. | Increase the number and duration of saturated NaHCO₃ washes. Check the pH of the aqueous layer to ensure it remains basic. |

| Racemization | Although ONp esters are known to minimize racemization, prolonged exposure to base can be a risk factor. | Use the minimum necessary amount of base for neutralization (1.0-1.1 equivalents). Avoid strong, non-hindered bases if possible. |

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Glu(OtBu)-ONp [69876-58-0]. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Retrieved from [Link]

-

Springer. (n.d.). Chemistry of peptide synthesis. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Peptides by Solution Methods. Retrieved from [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). The Boc/Solid Phase Synthesis of Glu-Abu(P)-Leu. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 200397-60-0 [m.chemicalbook.com]

- 7. BOC-D-GLU(OTBU)-OH | 104719-63-3 [amp.chemicalbook.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chempep.com [chempep.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. BOC deprotection [ms.bzchemicals.com]

Application Note & Protocol Guide: Leveraging Boc-D-Glu(OtBu)-ONp for the Strategic Synthesis of Glutamic Acid-Rich Peptides

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of N-α-Boc-D-glutamic acid γ-tert-butyl ester α-p-nitrophenyl ester, herein referred to as Boc-D-Glu(OtBu)-ONp, as a critical building block for the chemical synthesis of peptides enriched with glutamic acid residues. We will explore the underlying chemical principles, strategic advantages, and detailed protocols for its application, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS).

The Challenge and Significance of Glutamic Acid-Rich Peptides

Glutamic acid (Glu), with its acidic side chain, is a fundamental component of numerous biologically active peptides and proteins. Peptides rich in glutamic acid are integral to studies of protein-protein interactions, enzyme mechanisms, and the development of novel therapeutics. However, their chemical synthesis presents significant hurdles. The γ-carboxyl group of glutamic acid is highly reactive and can lead to undesirable side reactions, including:

-

Pyroglutamate Formation: Intramolecular cyclization of an N-terminal glutamic acid residue.

-

Glutarimide Formation: Cyclization involving the side chain and the peptide backbone.

-

Aggregation: The high density of charged residues can promote inter-chain aggregation, hindering synthesis and purification.

Strategic selection of protecting groups is paramount to mitigating these issues and achieving high-purity, high-yield synthesis.[1] This is where the specific architecture of this compound offers a decisive advantage.

This compound: A Chemically Engineered Solution

This compound is an amino acid derivative meticulously designed for controlled peptide synthesis.[2][] Each component of its structure serves a distinct and vital purpose, working in concert to ensure fidelity during chain elongation.

Component Analysis

-

Boc (tert-Butoxycarbonyl) Group: Protects the α-amine (Nα). It is stable under the basic conditions used for coupling but is readily cleaved by moderate acids like trifluoroacetic acid (TFA), allowing for stepwise N-terminal deprotection.[4][5]

-

OtBu (tert-Butyl) Ester: Protects the γ-carboxyl group of the glutamic acid side chain. Its key feature is its stability to the repetitive TFA treatments used to remove the Nα-Boc group. It requires a strong acid, typically used in the final cleavage step, for removal.[1] This orthogonality prevents side-chain related reactions during synthesis.

-

ONp (p-Nitrophenyl) Ester: An activating group for the α-carboxyl function. The electron-withdrawing nature of the p-nitrophenyl group makes the carboxyl carbon highly electrophilic, facilitating a clean and efficient nucleophilic attack by the free N-terminal amine of the growing peptide chain.[2]

Below is a diagram illustrating the functional components of the this compound molecule.

Caption: A typical cycle in Boc-SPPS for amino acid incorporation.

Detailed Experimental Protocol: Boc-SPPS of a Glutamic Acid-Rich Peptide

This protocol outlines the manual synthesis of a model peptide using this compound on a Merrifield resin.

Materials:

-

Merrifield resin (1% DVB, 100-200 mesh)

-

Boc-protected amino acids (including this compound)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (MeOH)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Diethyl ether, cold

Procedure:

Part A: Resin Preparation and First Amino Acid Coupling

-

Swell 1.0 g of Merrifield resin in DCM for 1 hour in a reaction vessel.

-

Drain the DCM.

-

Couple the first Boc-protected amino acid (as a cesium salt for esterification) to the resin. This step is specific to the C-terminal residue and resin type. Consult standard protocols for Merrifield resin esterification.

Part B: Standard Synthesis Cycle (for each amino acid)

-

Washing: Wash the resin 3 times with DCM (10 mL per gram of resin for 2 min each).

-

Nα-Boc Deprotection:

-

Add a solution of 40% TFA in DCM to the resin.

-

Agitate for 2 minutes. Drain.

-

Add a fresh solution of 40% TFA in DCM. Agitate for 20-30 minutes.

-

Drain and wash the resin thoroughly with DCM (5x) and DMF (2x).

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM. Agitate for 2 minutes. Drain.

-

Repeat the neutralization step.

-

Wash the resin with DCM (3x) and DMF (3x) to remove excess base.

-

-

Coupling (Incorporation of this compound):

-

Dissolve 3 equivalents of this compound (relative to resin substitution) in a minimal amount of DMF.

-

Add the solution to the neutralized resin.

-

Agitate at room temperature. The p-nitrophenol byproduct produces a yellow color, which can be used for visual monitoring.

-

Monitor the reaction using a qualitative ninhydrin test. Coupling is typically complete within 2-4 hours. If incomplete, the coupling step can be repeated.

-

-

Washing:

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (2x) to remove excess reagents and byproducts.

-

-

Repeat: Return to Step 1 of this cycle for the next amino acid in the sequence.

Part C: Final Cleavage and Deprotection Warning: This step involves highly hazardous acids and must be performed in a specialized apparatus within a certified fume hood by trained personnel.

-

Dry the fully synthesized peptide-resin under high vacuum for at least 4 hours.

-

Transfer the resin to a specialized HF cleavage apparatus.

-

Add appropriate scavengers (e.g., 10% anisole) to protect acid-sensitive residues.

-

Cool the vessel to -78°C (dry ice/acetone bath).

-

Carefully distill anhydrous HF into the vessel.

-

Allow the reaction to stir at 0°C for 1-2 hours. This step cleaves the peptide from the resin and removes the OtBu and other side-chain protecting groups simultaneously.

-

Evaporate the HF under a stream of nitrogen.

-

Wash the resulting crude peptide/resin mixture with cold diethyl ether to precipitate the peptide and remove organic scavengers.

-

Extract the crude peptide with an appropriate aqueous buffer (e.g., 10% acetic acid).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.

Troubleshooting and Field-Proven Insights

The synthesis of glutamic acid-rich peptides can be challenging. Below are common issues and recommended solutions. [6][7]

| Problem | Probable Cause(s) | Recommended Solution(s) |

|---|---|---|

| Incomplete Coupling | - Steric hindrance.- Peptide aggregation on resin. | - Double couple (repeat the coupling step).- Use a more potent activating agent if ONp proves insufficient.- Perform coupling at a slightly elevated temperature (e.g., 40°C).- Add a chaotropic salt like LiCl to the DMF to disrupt aggregation. |

| Low Yield after Cleavage | - Incomplete final cleavage.- Adsorption of the peptide to the resin. | - Increase cleavage time or use a stronger acid cocktail (e.g., TFMSA).- Ensure efficient extraction of the peptide from the resin post-cleavage with multiple washes of aqueous acid. |

| Side Product Formation | - Incomplete side-chain protection.- Premature deprotection of OtBu group. | - Ensure high-purity this compound is used.- Strictly control TFA concentration and time during Nα-deprotection to avoid any premature loss of the OtBu group. |

Conclusion

This compound is a highly effective and strategically designed reagent for the synthesis of peptides containing D-glutamic acid. The orthogonal protection scheme, where the Nα-Boc group is removed under mild acid and the γ-OtBu group is removed under strong acid, provides excellent control and minimizes common side reactions. [1]The pre-activated α-carboxyl group as a p-nitrophenyl ester ensures efficient coupling. [2]By following robust SPPS protocols and anticipating potential challenges like aggregation, researchers can successfully leverage this building block to access complex, glutamic acid-rich peptides for a wide array of applications in chemistry, biology, and medicine.

References

-

Hart, M. W. et al. (2005). Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis. Organic Letters. Available at: [Link]

-

Xu, M. et al. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. Clark University Scholarly Commons. Available at: [Link]

-

Bourne, G. T. et al. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Royal Society of Chemistry. Available at: [Link]

-

Chem-Impex International, Inc. Boc-D-glutamic acid g-tert-butyl ester-4 a-nitrophenyl ester. Chem-Impex. Available at: [Link]

-

Wikipedia. Peptide synthesis. Wikipedia. Available at: [Link]

-

Hart, M. W. et al. (2005). Convenient Access to Glutamic Acid Side Chain Homologues Compatible with Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]

-

Xu, M. et al. (2023). Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. ResearchGate. Available at: [Link]

-

Aapptec. Boc-Glu(OtBu)-ONp [69876-58-0]. Aapptec Peptides. Available at: [Link]

-

D'Andrea, L. D. & di Summa, R. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

-

ResearchGate. Deprotection of a Primary Boc Group under Basic Conditions. ResearchGate. Available at: [Link]

-

Coin, I. et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

-

ResearchGate. Deprotection of O-Boc and other protecting groups. ResearchGate. Available at: [Link]

-

Aapptec. CAS 71989-18-9; Fmoc-L-Glu(OtBu)-OH. Aapptec Peptides. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. "Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containi" by Muyum Xu, Nicholas S. MacArthur et al. [commons.clarku.edu]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Incorporation of D-amino acids using Boc-D-glu(otbu)-onp

An Application Guide for the Strategic Incorporation of D-Amino Acids in Peptide Synthesis Using Boc-D-Glu(OtBu)-ONp

Abstract

The incorporation of non-canonical D-amino acids into peptide sequences is a cornerstone strategy for enhancing therapeutic potential by increasing proteolytic stability and modulating biological activity. This guide provides a comprehensive technical overview and detailed protocols for utilizing N-α-(tert-butyloxycarbonyl)-D-glutamic acid γ-(tert-butyl) α-(p-nitrophenyl) ester (this compound) in solid-phase peptide synthesis (SPPS). We delve into the chemical principles of the Boc/Bzl protection strategy, the specific roles of the Boc, OtBu, and ONp functional groups, and provide validated, step-by-step protocols for researchers, chemists, and drug development professionals. The methodologies described herein emphasize reaction monitoring and troubleshooting to ensure high-yield, high-purity synthesis of D-amino acid-containing peptides.

Part 1: Chemical Principles and Rationale

The successful synthesis of peptides relies on a robust and orthogonal protecting group strategy. The use of this compound is rooted in the classical Boc/Bzl (benzyl) strategy, which operates on the principle of graduated acid lability.[1][2]

The Orthogonal Protecting Groups

The structure of this compound is engineered for efficiency and control in Boc-based SPPS.

-

Boc (tert-butyloxycarbonyl) Group (Nα-Protection): This temporary protecting group shields the α-amino group of the glutamic acid. It is selectively removed at the beginning of each coupling cycle using a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3][4] The mechanism involves protonation and subsequent cleavage to form a stable tert-butyl cation and a carbamic acid, which decarboxylates to liberate the free amine.[3][5]

-

OtBu (tert-butyl ester) Group (Side-Chain Protection): The γ-carboxyl group of glutamic acid is highly reactive and must be protected to prevent side-chain branching or undesired reactions. The OtBu group provides robust protection that is stable to the repetitive TFA treatments used for Boc removal.[][7] It is a "permanent" protecting group that is only removed during the final, strong-acid cleavage step.[8]

-

ONp (p-nitrophenyl ester) Group (α-Carboxyl Activation): The α-carboxyl group is pre-activated as a p-nitrophenyl ester. This is a type of active ester that is sufficiently electrophilic to react efficiently with a free N-terminal amine, forming a peptide bond without the need for additional, in situ coupling reagents like carbodiimides (DCC, DIC) or phosphonium/uronium salts (HBTU, PyBOP).[7][9] This simplifies the coupling step and minimizes potential side reactions associated with other activators.

Caption: Chemical Structure of this compound.

The Boc-SPPS Workflow Logic

The synthesis proceeds via a repeated cycle of deprotection, neutralization, and coupling. The ability to selectively remove the Nα-Boc group while keeping the side-chain OtBu group and the peptide-resin linkage intact is the key to successfully elongating the peptide chain.[1][3]

Part 2: Detailed Synthesis Protocol

This protocol outlines the manual incorporation of this compound into a peptide chain anchored to a solid support.

Materials and Reagents

-

Resin: Merrifield resin (for C-terminal acid) or MBHA/BHA resin (for C-terminal amide), pre-loaded with the C-terminal amino acid.

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) (all peptide synthesis grade).

-

Reagents:

-

Equipment: Solid-phase peptide synthesis vessel, shaker, filtration apparatus.

Step-by-Step Synthesis Cycle

This protocol assumes the synthesis has already started and the N-terminus of the resin-bound peptide is currently Boc-protected.

Step 1: Resin Preparation & Swelling

-

Place the peptide-resin (1.0 eq) into the reaction vessel.

-

Add DCM to fully immerse the resin beads.

-

Agitate gently on a shaker for 30-60 minutes to allow for complete swelling.

-

Drain the DCM via filtration.

Step 2: Nα-Boc Deprotection Causality: This step exposes the N-terminal amine for the subsequent coupling reaction.

-

Add a solution of 50% TFA in DCM to the swollen resin.[1][4]

-

Agitate for 2 minutes (pre-wash) and drain.

-

Add fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[1][4]

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove residual acid:

-

DCM (3x)

-

IPA (2x)

-

DCM (3x)

-

Step 3: Neutralization Causality: The deprotected amine is a protonated, unreactive ammonium salt. Neutralization with a non-nucleophilic base generates the free amine required for nucleophilic attack during coupling.

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain.

-

Repeat the neutralization step one more time.

-

Wash the resin with DCM (3x) to remove excess base.

Step 4: Coupling with this compound Causality: The pre-activated ONp ester reacts with the free amine to form the peptide bond, elongating the chain.

-

Dissolve this compound (2-3 equivalents) in a minimal amount of DMF.

-

Add this solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature. Reaction times can vary from 1 to 4 hours.

-

Wash the resin with DMF (3x) and then DCM (3x) to remove excess reagents and the p-nitrophenol byproduct.

Step 5: Reaction Monitoring (The Kaiser Test) Trustworthiness: The Kaiser test is a critical checkpoint to validate the completion of the coupling reaction before proceeding.[11][12]

-

Collect a small sample of resin beads (10-15 beads) into a small test tube.

-

Add 2-3 drops each of Kaiser test reagents A, B, and C.[11][13]

-

Interpret the result:

Caption: The iterative cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Step 6: Capping (If Kaiser Test is Positive) Causality: If coupling is incomplete, unreacted amines must be blocked (capped) to prevent the formation of deletion peptide impurities in the final product.[10]

-

Suspend the resin in a solution of acetic anhydride (50 eq) and DIEA (50 eq) in DMF.[10]

-

Agitate for 30 minutes at room temperature.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Perform a final Kaiser test to confirm capping (should be negative).

Part 3: Final Peptide Cleavage and Purification

Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Cleavage from the Solid Support

Causality: Strong acid is required to break the acid-labile bond to the resin and remove permanent side-chain protecting groups like OtBu. During this process, reactive carbocations (e.g., tert-butyl cations) are generated, which can irreversibly modify sensitive amino acid residues. Scavengers are essential to trap these electrophilic species.[8][15]

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

-

Prepare the appropriate cleavage cocktail (see Table 1). For a 0.1 mmol scale synthesis, use 5-10 mL of cocktail.

-

Add the cold (0°C) cleavage cocktail to the dried resin in a suitable reaction vessel.

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and wash it with a small amount of fresh TFA.

-

Combine the filtrates.

Caption: Workflow for final peptide cleavage from the resin.

Data Presentation: Cleavage Cocktails

The choice of cocktail depends on the peptide sequence.

| Cocktail Name | Composition (v/v/v) | Target Residues & Purpose | Citation |

| Standard | TFA / Water / Triisopropylsilane (TIS) (95:2.5:2.5) | General-purpose cocktail. TIS and water scavenge tert-butyl cations from OtBu, Boc, and tBu groups. | [8][14] |

| Reagent K | TFA / Water / Phenol / Thioanisole / Ethanedithiol (EDT) (82.5:5:5:5:2.5) | For peptides with sensitive residues like Trp, Met, Cys, Tyr. Offers a broader range of scavengers. | [15][16] |

| Reagent B | TFA / Phenol / Water / TIS (88:5:5:2) | A robust, all-purpose cocktail suitable for most sensitive residues. | [15] |

Peptide Precipitation and Purification

-

Reduce the volume of the TFA filtrate by approximately 80% under a gentle stream of nitrogen.

-

Add the concentrated solution dropwise into a centrifuge tube containing cold (0°C) diethyl ether (at least 10x the volume of the TFA).

-

A white precipitate (the crude peptide) should form.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and confirm its identity and purity via Mass Spectrometry.

Part 4: Troubleshooting Guide

| Issue | Observation | Probable Cause | Recommended Solution |

| Incomplete Coupling | Positive Kaiser test after coupling step. | Steric hindrance; peptide aggregation; insufficient reaction time. | 1. Recouple: Repeat the coupling step with fresh reagents.[10]2. Change Solvent: Switch from DMF to NMP or add DMSO to disrupt aggregation.[10]3. Cap: If recoupling fails, cap the unreacted amines with acetic anhydride to prevent deletion sequences.[10] |

| Boc Deprotection Failure | Negative Kaiser test after the TFA deprotection step. | Inactive TFA (absorbed water); insufficient deprotection time. | 1. Repeat the deprotection step with fresh 50% TFA/DCM solution.2. Extend the deprotection time to 30-40 minutes. |

| Side Reactions during Cleavage | Unexpected peaks in HPLC/MS analysis of crude peptide. | Alkylation of sensitive residues (Trp, Tyr, Met) by carbocations. | 1. Ensure the correct cleavage cocktail is used (e.g., Reagent K for Trp-containing peptides).[15][16]2. Ensure scavengers are fresh and used in sufficient quantity. |

Conclusion

This compound is a highly effective and convenient building block for the incorporation of D-glutamic acid in Boc-SPPS. Its pre-activated ester functionality streamlines the coupling process, while the orthogonal Boc and OtBu protecting groups afford precise control over the synthesis. By following the detailed protocols and incorporating critical monitoring steps like the Kaiser test, researchers can confidently synthesize high-quality, D-amino acid-modified peptides for applications ranging from basic research to therapeutic drug development.

References

- Application Notes and Protocols for the Kaiser Test in Peptide Synthesis. BenchChem.

- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.

- Cleavage cocktail recommendations for peptides with glutamic acid. BenchChem.

- Kaiser Test (Ninhydrin Test). International Journal of Research in Pharmaceutical Sciences - Semantic Scholar.

- Understanding Boc protection and deprotection in peptide synthesis. BenchChem.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Amino Acid Protection & Deprotection Services. BOC Sciences.

- Supplementary Information for Peptide Synthesis. The Royal Society of Chemistry.

- Boc Solid Phase Peptide Synthesis. ChemPep.

- Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides. The Royal Society of Chemistry.

- Cleavage Cocktail Selection. CDN Scientific.

- Cleavage Cocktails; Reagent B. AAPPTec.

- Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation.

- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. BenchChem.

- Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics.

- Application Notes and Protocols for Z-Glu(OtBu)-ONp in Solution-Phase Peptide Synthesis. BenchChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chempep.com [chempep.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. peptide.com [peptide.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chempep.com [chempep.com]

- 14. rsc.org [rsc.org]

- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 16. peptide.com [peptide.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with Boc-D-Glu(OtBu)-ONp

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the coupling of Nα-Boc-D-glutamic acid γ-tert-butyl ester p-nitrophenyl ester (Boc-D-Glu(OtBu)-ONp). We will delve into the common causes of low coupling efficiency and provide systematic troubleshooting strategies to optimize your synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a derivative of the amino acid D-glutamic acid.[1] It is protected at the α-amino group with a tert-butyloxycarbonyl (Boc) group and at the γ-carboxyl group of the side chain with a tert-butyl (OtBu) ester.[2] The α-carboxyl group is activated as a p-nitrophenyl (ONp) ester.[2] This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[3] The protecting groups prevent unwanted side reactions during peptide chain elongation.[4][5]

Q2: Why are p-nitrophenyl (ONp) esters used for coupling reactions?

A2: p-Nitrophenyl esters are known as active esters. The p-nitrophenyl group is a good leaving group, which facilitates the nucleophilic attack by the free amine of the growing peptide chain to form a stable amide (peptide) bond under relatively mild conditions.[2]

Q3: What are the main advantages of using a Boc protection strategy in SPPS?

A3: The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust method for SPPS.[6][7] The Boc group is temporarily used to protect the N-terminus and is removed with a moderately strong acid like trifluoroacetic acid (TFA).[6][8] Side-chain protecting groups, like the OtBu ester in this case, are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for removal at the end of the synthesis.[6][7] This "orthogonality" allows for selective deprotection at each step.[5][9]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is a critical issue in SPPS, as it leads to the formation of deletion sequences, which are often difficult to separate from the desired peptide, ultimately reducing the overall yield and purity.[10][11]

Issue 1: Incomplete Coupling Reaction

Symptom: A positive Kaiser test (ninhydrin test) result (blue or purple beads) after the coupling step, indicating the presence of unreacted primary amines on the resin.[12][13]

The bulky nature of both the N-terminal Boc protecting group and the side-chain OtBu ester on the glutamic acid derivative can physically obstruct the coupling site.[][15] This steric hindrance can be further exacerbated by the growing peptide chain on the resin, especially in "difficult sequences".[16][17]

Solutions:

-

Extend Reaction Time: For sterically hindered amino acids, increasing the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight, can allow the reaction to proceed to completion.[15]

-

Double Coupling: If a monitoring test indicates incomplete coupling, a second coupling with a fresh solution of the activated amino acid should be performed.[13][15]

-

Elevated Temperature: Cautiously increasing the reaction temperature to 35-40°C can enhance the reaction rate. However, this should be done with care as higher temperatures can increase the risk of side reactions like racemization.[15]

While this compound is an activated ester, its reactivity may be insufficient for particularly challenging coupling steps. Additionally, the reagent itself may have degraded due to improper storage.

Solutions:

-

Switch to a More Potent in situ Coupling Reagent: Instead of relying solely on the pre-activated ONp ester, consider using the corresponding carboxylic acid, Boc-D-Glu(OtBu)-OH, with a more powerful in situ activating agent.

-

Ensure Reagent Quality: Use fresh, high-quality coupling reagents and anhydrous solvents. Moisture can deactivate the activated species and significantly reduce coupling efficiency.[15] Boc-D-Glu(OtBu)-OH should be stored under recommended conditions to maintain its stability.[20]

As the peptide chain elongates, it can fold and form secondary structures (e.g., β-sheets) through intermolecular hydrogen bonds.[21] This aggregation can make the N-terminal amine inaccessible to the incoming activated amino acid.[15][21]

Solutions:

-

Solvent Choice: Switch from the standard DMF to more polar, "structure-disrupting" solvents like N-methylpyrrolidone (NMP) or a mixture of DMF/DCM.[13][21]

-

Chaotropic Salts: Adding chaotropic salts like LiCl (0.5 M - 0.8 M) to the coupling mixture can help break up secondary structures and improve solvation.[15][21]

Diagnostic and Monitoring Workflow

A systematic approach is crucial for diagnosing the root cause of low coupling efficiency.

Caption: Troubleshooting workflow for incomplete coupling reactions.

Experimental Protocol: Monitoring Coupling with the Kaiser Test

The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[10][13]

Reagents:

-

Solution A: 5 g ninhydrin in 100 mL ethanol

-

Solution B: 80 g phenol in 20 mL ethanol

-

Solution C: 2 mL of 0.001 M KCN diluted in 100 mL pyridine

Procedure:

-

Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.

-

Wash the beads thoroughly with ethanol to remove any residual solvents or reagents.

-

Add 2-3 drops of each of Solution A, B, and C to the test tube.

-

Heat the tube at 100-115°C for 5 minutes.[22]

-

Observe the color of the beads and the solution.

Interpretation of Results:

-

Intense Blue/Purple Beads: Incomplete coupling, free amines are present.[13]

-

Yellow/Colorless Beads: Complete coupling, no free amines detected.[13]

Summary of Recommended Coupling Reagents for Hindered Amino Acids

For challenging couplings involving sterically hindered residues like Boc-D-Glu(OtBu)-OH, the choice of coupling reagent is critical. Uronium/aminium and phosphonium salt-based reagents are generally more effective than older methods like carbodiimides.[23]

| Reagent Class | Example(s) | Advantages | Disadvantages |

| Uronium/Aminium | HATU, HCTU, HBTU | High efficiency and fast reaction times; widely used in SPPS.[23][24] HATU is particularly recommended for hindered couplings.[18][23] | Can cause guanidinylation of the N-terminus if used in excess.[23] |

| Phosphonium | PyBOP, BOP | Highly efficient, especially for hindered couplings.[19] PyBOP does not produce the carcinogenic byproduct HMPA.[19] | Byproducts can sometimes be more difficult to remove. |

| Carbodiimide | DIC/HOBt | Cost-effective standard coupling. DIC byproduct is soluble. | Lower reactivity for hindered couplings. Risk of racemization can be suppressed with additives like HOBt or Oxyma.[23] |

References

-

AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

(n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-777. [Link]

-

Gong, X., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(10), 2196-2204. [Link]

-

(n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

-

Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

-

Colombo, R., et al. (1995). SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring. International Journal of Peptide and Protein Research, 46(3-4), 223-231. [Link]

-

Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1728-1734. [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

ResearchGate. (n.d.). SPPS reaction of using Rink amide resin. Retrieved from [Link]

-

Reddit. (2023). Low yield despite good HPLC purity with SPPS using chlorotrityl linker. r/Chempros. Retrieved from [Link]

-

Kuwahara, M., et al. (2008). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical Communications, (41), 5146-5148. [Link]

-

(n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-D-Glu(OtBu)-OH MSDS. Retrieved from [Link]

-

(n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

LifeTein. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]

-

CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

(n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

(n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

(2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

-

Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

-

Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Peptide Research, 5(3), 161-170. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Glu-OtBu 24277-39-2 [sigmaaldrich.com]

- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 5. biosynth.com [biosynth.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. peptide.com [peptide.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. peptide.com [peptide.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. luxembourg-bio.com [luxembourg-bio.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. Overview of Custom Peptide Synthesis [peptide2.com]

Navigating Peptide Aggregation: A Technical Guide for Syntheses Involving Boc-D-Glu(OtBu)-OH

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for preventing peptide aggregation, a common challenge in solid-phase peptide synthesis (SPPS), particularly when incorporating residues like Boc-D-Glu(OtBu)-OH. Peptides rich in glutamic acid, especially with the bulky tert-butyl (OtBu) protecting group, are notoriously prone to on-resin aggregation, which can lead to significant synthetic challenges.[1] This resource offers a structured approach to understanding, diagnosing, and mitigating these issues to enhance peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary driver of peptide aggregation during SPPS?

A1: The leading cause of aggregation is the self-association of growing peptide chains on the solid support. This is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the formation of stable secondary structures like β-sheets.[1][2] This aggregation can physically block reactive sites, rendering the N-terminus of the peptide chain inaccessible and resulting in incomplete coupling and deprotection steps.[1][2] Ultimately, this leads to truncated or deletion sequences and a significant reduction in the final yield of the desired full-length peptide.[1]

Q2: Are sequences with Boc-D-Glu(OtBu)-OH particularly susceptible to aggregation?

A2: Yes, sequences containing multiple Boc-D-Glu(OtBu)-OH residues can be challenging. While hydrophobic amino acids are well-known culprits for aggregation, residues with bulky side chains like Glu(OtBu) can also contribute to the formation of stable secondary structures.[1] The steric hindrance from the OtBu group, combined with the potential for side-chain interactions, can exacerbate the tendency for peptide chains to self-associate.

Q3: What are the tell-tale signs of on-resin aggregation?

A3: A primary indicator of aggregation is the failure of the peptide-resin to swell properly.[2][3] In a batch synthesizer, you might observe the resin bed shrinking. For continuous-flow synthesis, a flattened and broadened deprotection profile can signal aggregation.[4] It is also important to note that standard amine detection methods like the Kaiser or TNBS test can become unreliable and produce false negatives in cases of severe aggregation.[2][4]

Q4: Is it possible to predict if my peptide sequence will aggregate?

A4: While it is difficult to predict aggregation with absolute certainty, several computational tools can help identify "difficult" sequences based on their amino acid composition and hydrophobicity.[2][5] These predictive tools can be valuable in proactively selecting a modified synthesis strategy to mitigate potential aggregation issues.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of peptides containing Boc-D-Glu(OtBu)-OH and provides actionable solutions.

| Issue | Symptoms | Potential Causes | Recommended Solutions |

| Incomplete Coupling | Positive Kaiser or TNBS test after coupling, indicating unreacted free amines.[2] Mass spectrometry of the crude product shows deletion sequences. | On-resin aggregation: Peptide chains are self-associating, blocking access to the N-terminus.[1][2] Steric hindrance: The bulky Boc and OtBu groups may sterically hinder the coupling reaction. | 1. Optimize Coupling Chemistry: Switch to more potent coupling reagents like HATU or HCTU.[6] Perform a double coupling with fresh reagents.[6] 2. Disrupt Secondary Structures: Switch to a more polar, structure-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to your DMF.[1][7] 3. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 50-75°C) or utilize microwave-assisted synthesis to improve reaction kinetics.[1][2] |

| Incomplete Fmoc Deprotection | Tailing of the Fmoc-deprotection peak in the UV chromatogram. Low yield of the target peptide with N-terminally extended impurities. | Aggregation: The aggregated peptide chains are preventing the deprotection reagent (piperidine) from reaching the Fmoc group.[8] | 1. Modify Deprotection Reagent: Add a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[2] 2. Increase Deprotection Time: Extend the duration of the deprotection step.[2] 3. Solvent Choice: Use NMP as the solvent for the deprotection step. |

| Poor Resin Swelling and Clumping | The resin bed appears shrunken and may form clumps, indicating a collapse of the resin matrix. | Severe on-resin aggregation: The peptide chains have extensively self-associated, causing the resin to collapse.[1] | 1. Chaotropic Salts: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M LiCl or NaClO₄ in DMF) before coupling to disrupt hydrogen bonds.[1] 2. "Magic Mixture": For extremely difficult sequences, consider using a solvent system of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2 M ethylene carbonate.[1] 3. Low-Loading Resin: Resynthesize the peptide on a resin with a lower substitution level to increase the distance between peptide chains.[3] |

| Low Final Yield and Purity | The final cleaved peptide shows a complex mixture of byproducts in HPLC analysis and a low overall yield. | This is often the cumulative result of incomplete coupling and deprotection throughout the synthesis due to aggregation. | 1. Incorporate Backbone Protection: Introduce backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) at strategic positions (e.g., every 6-7 residues) to disrupt hydrogen bonding.[3] 2. Utilize Pseudoprolines: If your sequence contains Ser or Thr, substituting them and the preceding residue with a pseudoproline dipeptide can introduce a "kink" in the backbone, effectively disrupting aggregation.[1][3] |

Proactive Strategies to Prevent Aggregation

The most effective approach to dealing with aggregation is to anticipate and prevent it from the outset. Here are some key strategies:

Strategic Use of Solvents and Reagents

-

High-Polarity Solvents: Employing solvents like NMP or adding DMSO can significantly improve the solvation of the growing peptide chains and disrupt the formation of secondary structures.[1][3][7]

-

Chaotropic Agents: The addition of chaotropic salts like LiCl or NaClO₄ to the reaction mixture can effectively break up hydrogen bond networks that lead to aggregation.[1][3]

Backbone Modifications

-

Pseudoproline Dipeptides: These are powerful tools for disrupting β-sheet formation. By introducing a cis-amide bond mimic, they create a kink in the peptide backbone, preventing inter-chain hydrogen bonding.[1][3] While Glu itself cannot form a pseudoproline, their strategic placement near a problematic sequence can have a significant positive impact.[1]

-

Hmb/Dmb Protecting Groups: Attaching 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups to the backbone amide nitrogen physically prevents hydrogen bond formation.[3]

Synthesis Conditions

-

Elevated Temperature/Microwave Synthesis: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier for coupling and disrupt aggregates.[1][2] Microwave-assisted peptide synthesis is particularly effective in this regard.[2]

-

Low-Loading Resins: Using a resin with a lower substitution level increases the spacing between peptide chains, reducing the likelihood of intermolecular interactions and aggregation.[3]

Experimental Protocols

Protocol 1: Microwave-Assisted Coupling for Aggregation-Prone Sequences

This protocol is designed to enhance coupling efficiency for difficult sequences by utilizing microwave energy to disrupt secondary structures.

Materials:

-

Peptide-resin

-

Fmoc-D-Glu(OtBu)-OH (5 equivalents)

-

HATU (4.9 equivalents)

-

DIPEA (10 equivalents)

-

NMP

-

Microwave peptide synthesizer

Procedure:

-

Place the deprotected peptide-resin in the reaction vessel of the microwave synthesizer.

-

In a separate vial, dissolve Fmoc-D-Glu(OtBu)-OH and HATU in NMP.

-

Add DIPEA to the amino acid solution and briefly mix.

-

Immediately add the activated amino acid solution to the resin.

-

Apply microwave energy to reach and maintain a temperature of 75°C for 5-10 minutes.

-

Wash the resin thoroughly with NMP.

-

Perform a Kaiser test to confirm complete coupling.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol details the manual coupling of a pseudoproline dipeptide to disrupt aggregation.

Materials:

-

Fmoc-deprotected peptide-resin

-

Pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) (3 equivalents)

-

HCTU (3 equivalents)

-

DIPEA (6 equivalents)

-

DMF or NMP

-

TNBS test reagents

Procedure:

-

Swell the Fmoc-deprotected peptide-resin in DMF or NMP.

-

In a separate vessel, dissolve the pseudoproline dipeptide and HCTU in a minimal volume of DMF or NMP.

-

Add DIPEA to the solution and mix.

-

Immediately add the activated dipeptide solution to the peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.[4]

-

Perform a TNBS test to confirm complete coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.[4]

Visualizing the Problem and Solutions

The Mechanism of Peptide Aggregation

Caption: The process of on-resin peptide aggregation.

Workflow for Troubleshooting Aggregation

Caption: A systematic workflow for troubleshooting peptide aggregation.

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Bednarek, M. A., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Peptide synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-D-Glu(OtBu)-OH Material Safety Data Sheet. Retrieved from [Link]

-

Debnath, M., et al. (2013). Rational development of a strategy for modifying the aggregatibility of proteins. Journal of Biological Chemistry, 288(48), 34806-34817. Retrieved from [Link]

-

MBL International. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

-

Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

-

Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

-

Bedford, J., et al. (1993). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications, (6), 565-567. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

Technical Support Center: Optimizing Solvent Conditions for Boc-D-Glu(OtBu)-ONp Reactions